molecular formula C14H17N B1215768 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

Cat. No.: B1215768
M. Wt: 199.29 g/mol
InChI Key: UBSHVQWBMLZXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylbicyclo[3.2.1]oct-3-en-2-amine is a functionalized amine derivative of the bicyclo[3.2.1]octane scaffold, a structure recognized in organic and medicinal chemistry for its three-dimensional complexity and value in the exploration of new chemical space . Compounds based on the bicyclo[3.2.1]octane and octene skeleton are of significant interest in drug discovery efforts, particularly for the development of central nervous system (CNS) active agents. Research on analogous benzobicyclo[3.2.1]octene derivatives has identified them as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the investigation of neurodegenerative diseases such as Alzheimer's . The dense functionality and unique bridgehead geometry of this scaffold present multiple vectors for chemical modification, making it a valuable intermediate for multidimensional reaction screening and the synthesis of diverse compound libraries . The presence of both a phenyl substituent and an amine group on the core structure provides distinct sites for further derivatization, allowing researchers to probe structure-activity relationships and develop novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-phenylbicyclo[3.2.1]oct-3-en-2-amine

InChI

InChI=1S/C14H17N/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11/h1-5,9-10,12,14H,6-8,15H2

InChI Key

UBSHVQWBMLZXOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2N)C3=CC=CC=C3

Synonyms

3-PBOEA
3-phenylbicyclo(3.2.1)oct-3-en-2-amine
exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine

Origin of Product

United States

Methodological & Application

Application Notes & Protocols: Strategic Application of the Diels-Alder Reaction for the Synthesis of Bicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane framework is a prevalent and vital structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture provides a rigid scaffold that can be strategically functionalized to interact with biological targets. The Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition, offers a robust and stereocontrolled method for the construction of this bridged bicyclic system.[1][2][3] This document provides an in-depth guide on the application of both intermolecular and intramolecular Diels-Alder reactions for the synthesis of functionalized bicyclo[3.2.1]octanes, detailing the underlying principles, experimental protocols, and strategic considerations.

Theoretical Framework: The Diels-Alder Approach to Bicyclo[3.2.1]octanes

The Diels-Alder reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring.[4] The formation of the bicyclo[3.2.1]octane skeleton via this reaction is not a direct single-step cycloaddition. Instead, it is typically achieved through two main strategies:

  • Intramolecular Diels-Alder (IMDA) Reaction: A molecule containing both a diene and a dienophile tethered by a suitable chain undergoes an intramolecular cycloaddition. This is a highly efficient method for generating complex polycyclic systems with excellent stereocontrol.

  • Intermolecular Diels-Alder Reaction followed by Rearrangement or Elaboration: An intermolecular cycloaddition can form a precursor, which is then converted to the bicyclo[3.2.1]octane system through subsequent reactions such as ring-opening, rearrangement, or further cyclization.

A key consideration in designing a Diels-Alder approach is the stereochemistry of the resulting product, which is governed by the "endo rule" and the stereospecificity of the reaction with respect to the diene and dienophile.[5]

Intramolecular Diels-Alder (IMDA) Strategy: Synthesis from a Carvone-Derived Silyl Enol Ether

This protocol details the synthesis of a tricyclo[3.2.1.02,7]octane intermediate via an IMDA reaction, which can be subsequently transformed into a functionalized bicyclo[3.2.1]octane.[6] The starting material, (R)-carvone, is a readily available and enantiopure monoterpene.

A Start: (R)-Carvone B Step 1: Conversion to tert-butyldimethylsilyl enol ether A->B TBDMSCl, Et3N, DMF C Step 2: Intramolecular Diels-Alder Reaction B->C Toluene, 190 °C, sealed tube D Intermediate: Tricyclo[3.2.1.0(2,7)]oct-3-ene C->D E Step 3: Regioselective Cleavage D->E e.g., Oxidation F Product: Functionalized Bicyclo[3.2.1]oct-1-ene E->F

Caption: Workflow for the synthesis of a bicyclo[3.2.1]octane derivative from carvone.

Materials:

  • (R)-Carvone

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Toluene (anhydrous)

  • Propylene oxide

  • Argon or Nitrogen gas

  • Sealed pressure tube or ampoule

Procedure:

  • Preparation of the Silyl Enol Ether (Diene Precursor):

    • To a solution of (R)-carvone in anhydrous DMF at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

    • Slowly add a solution of TBDMSCl (1.1 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO3 and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tert-butyldimethylsilyl enol ether.

  • Intramolecular Diels-Alder Cycloaddition:

    • Dissolve the purified silyl enol ether in anhydrous toluene in a sealable pressure tube.

    • Add a small amount of propylene oxide (as an acid scavenger).

    • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

    • Seal the tube and heat it in an oil bath at 190 °C for 48 hours.[6]

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to afford the tricyclo[3.2.1.02,7]oct-3-ene product.

Causality and Insights:

  • The conversion of the ketone to a silyl enol ether generates the necessary 5-vinyl-1,3-cyclohexadiene moiety for the IMDA reaction.[6]

  • High temperatures are often required for these IMDA reactions to overcome the activation energy barrier.

  • The use of a sealed tube is crucial to prevent solvent evaporation at high temperatures.

  • Propylene oxide is added to neutralize any traces of acid that could promote decomposition of the silyl enol ether.

Intermolecular Diels-Alder Strategy: Tandem Reaction Approach

A powerful strategy for constructing highly functionalized bicyclo[3.2.1]octanes involves a one-pot tandem reaction sequence. This example illustrates a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization.

A Diene C Diels-Alder Adduct (Intermediate) A->C B Enone (Dienophile) B->C D Bicyclo[3.2.1]octane Product C->D Intramolecular Oxidative Cyclization Cat Sc(OTf)3 Cat->C Diels-Alder Ox I2, DMSO Ox->D

Caption: Tandem Diels-Alder/oxidative cyclization for bicyclo[3.2.1]octane synthesis.

Materials:

  • Appropriate diene (e.g., generated in situ from an allylic alcohol)

  • Enone

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)3)

  • Iodine (I2)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the diene (1.0 eq), enone (1.2 eq), and Sc(OTf)3 (10 mol%).

    • Add anhydrous 1,2-dichloroethane.

  • Diels-Alder Reaction:

    • Stir the mixture at the optimized temperature (e.g., 60-80 °C) for the specified time (monitor by TLC) to form the Diels-Alder adduct.

  • Intramolecular Oxidative Cyclization:

    • To the reaction mixture containing the Diels-Alder adduct, add iodine (I2, 1.5 eq) and DMSO (3.0 eq).

    • Continue stirring at the same or an elevated temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of Na2S2O3.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality and Insights:

  • Lewis acids like Sc(OTf)3 can accelerate the Diels-Alder reaction by lowering the LUMO energy of the dienophile, making it more reactive towards the diene's HOMO.[1]

  • The subsequent iodine/DMSO-mediated step facilitates an intramolecular cyclization, likely proceeding through an iodonium ion or radical intermediate, to form the bridged bicyclic system.

  • This one-pot procedure is highly efficient as it avoids the isolation and purification of the intermediate Diels-Alder adduct, saving time and resources.

Data Summary: Comparison of Reaction Conditions and Yields

Strategy Diene System Dienophile Catalyst/Conditions Yield (%) Key Features Reference
Intramolecular 5-vinyl-1,3-cyclohexadieneTethered alkeneToluene, 190 °C80High stereocontrol, enantiopure starting material[6]
Intramolecular Silyl enol etherTethered α,β-unsaturated ketoneTMSCl, then heatNot specifiedAccess to functionalized ketones[7]
Intermolecular Tandem Substituted 1,3-dieneSubstituted enoneSc(OTf)3, then I2/DMSO43-60One-pot, good functional group tolerance
Intermolecular Diene in 8-oxabicyclo[3.2.1]octaneN-phenylmaleimideThermalHighHigh facial diastereoselectivity[8]

Trustworthiness and Self-Validation

The protocols described are based on peer-reviewed and published synthetic methods. To ensure the validity of the results, the following characterization techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure and stereochemistry of the bicyclo[3.2.1]octane product. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are particularly valuable for assigning complex stereostructures.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry, HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product.

  • X-ray Crystallography: Provides unambiguous confirmation of the relative and absolute stereochemistry if a suitable single crystal can be obtained.

References

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • González-López, V., et al. (2011). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 16(8), 6649-6667. [Link]

  • Wang, Z., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878–1882. [Link]

  • Filippini, M.-H., & Rodriguez, J. (1999). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 99(1), 27–76. [Link]

  • Rana, A., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5439-5470. [Link]

  • Griswold, J. R., et al. (2013). A Diels-Alder Route to Angularly Functionalized Bicyclic Structures. Organic letters, 15(8), 1858–1861. [Link]

  • Pescitelli, G., & Di Bari, L. (2014). The Diels-Alder Reaction in Natural Product Synthesis: A Review. Molecules, 19(11), 18789-18828. [Link]

  • Nishikawa, T., et al. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 9, 623-628. [Link]

  • Zhang, W., et al. (2023). Catalytic Diastereoselective Synthesis of Bicyclo[3.2.1]octanediones. Chemistry – An Asian Journal, 18(15), e202300405. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). Divergent Synthesis of Bicyclo[3.2.1]octenes and Cyclohexenes via Catalytic Annulations of Nazarov Reagent and Vinyl 1,2-Diketones. Organic Letters, 22(20), 7954–7959. [Link]

  • Ferreira, M. L., et al. (2016). Tandem Reactions Combining Diels—Alder Reactions with Sigmatropic Rearrangement Processes and Their Use in Synthesis. European Journal of Organic Chemistry, 2016(24), 4118-4133. [Link]

  • Vo, C.-V., et al. (2014). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances, 4(77), 40821-40825. [Link]

  • Tandem Diels−Alder/Ene Reactions. (2001). Organic Letters, 3(22), 3583–3585. [Link]

  • Movassaghi, M., & Ahmad, O. K. (2016). Tandem Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Initial Scope and Applications. The Journal of organic chemistry, 81(3), 843–863. [Link]

  • Andrade, C. K. Z., & Pinho, V. D. (2011). Diels–Alder Cycloaddition Reactions. Encyclopedia. [Link]

Sources

Application Note: Advanced Protocols for Characterizing Dopamine Transporter (DAT) Inhibition

[1]

Abstract

The Dopamine Transporter (DAT; SLC6A3) is the primary gatekeeper of dopaminergic signaling, responsible for clearing dopamine (DA) from the synaptic cleft.[1][2] It is the principal target for psychostimulants (cocaine, amphetamines) and therapeutic agents for ADHD and narcolepsy. This guide provides a comprehensive technical workflow for characterizing DAT inhibition, moving from high-affinity radioligand binding to functional uptake kinetics and real-time electrochemical detection.

Introduction: The Alternating Access Mechanism

To effectively study DAT inhibition, one must understand its kinetic cycle. DAT operates via an alternating access mechanism , coupling the transport of one DA molecule with two


Visualization: DAT Transport Cycle

The following diagram illustrates the conformational states targeted by different assay types.

DAT_CycleOutwardOutward-Facing(Open to Synapse)OccludedOccluded State(Substrate Bound)Outward->OccludedDA + 2Na+ + Cl- bindInwardInward-Facing(Open to Cytosol)Occluded->InwardTranslocationInward->OutwardReorientation (K+ dependent)CocaineCocaine/Methylphenidate(Bind here)Cocaine->OutwardStabilizesAmphetamineAmphetamines(Induce Efflux)Amphetamine->InwardDisrupts gradients

Figure 1: The DAT conformational cycle. Classical inhibitors like cocaine bind the outward-facing state, while releasers like amphetamines require translocation to the cytosol.

Protocol A: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (

Critical Materials
  • Ligand:

    
    WIN 35,428 (High affinity, 
    
    
    nM). Preferred over
    
    
    Cocaine due to slower dissociation rates, allowing for more reproducible filtration.
  • Tissue Source: Rat striatal membranes or HEK293 cells stably expressing hDAT.

  • Non-Specific Blocker: Mazindol (

    
    ) or GBR12909. Do not  use unlabeled dopamine as a blocker if measuring inhibitor affinity, as it oxidizes rapidly.
    
Membrane Preparation (The "Make or Break" Step)
  • Causality: DAT is sensitive to proteolysis and lipid peroxidation.

  • Step 1: Dissect striatum on ice. Homogenize in 10 volumes of ice-cold sucrose (0.32 M) to preserve vesicle/membrane integrity.

  • Step 2: Centrifuge at

    
     (10 min) to remove debris. Save supernatant.
    
  • Step 3: Centrifuge supernatant at

    
     (20 min). Resuspend pellet in assay buffer.
    
  • Validation: If using tissue from drug-treated animals, perform a "washout" (3x centrifugation/resuspension) to remove residual drug that would artificially inflate

    
    .
    
Assay Workflow[1]
  • Incubation: Mix 50

    
     membranes + 25 
    
    
    
    
    WIN 35,428 (final conc. ~2 nM) + 25
    
    
    test drug (varying conc.).
  • Equilibrium: Incubate at 4°C for 2 hours .

    • Why 4°C? Reduces low-affinity/non-specific binding and prevents ligand degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (Polyethylenimine).

    • Why PEI? Reduces negatively charged filter binding to the positively charged ligand.

  • Counting: Liquid scintillation spectroscopy.

Data Analysis: The Cheng-Prusoff Correction

Raw



  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Protocol B: Functional Uptake Assays (Transport Velocity)

Objective: Measure the ability of a drug to inhibit the rate of dopamine transport (

Experimental Logic

Unlike binding, this assay requires active transport. Therefore, temperature (37°C) and ion gradients are critical.

Step-by-Step Protocol (HEK-hDAT Cells)
  • Seeding: Plate HEK-hDAT cells in 96-well plates (Poly-D-Lysine coated) 24h prior. Target 80-90% confluency.

  • Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Pre-incubation: Add test inhibitor in KRH. Incubate 10 min at 37°C.

    • Note: Essential to allow the drug to equilibrate with the transporter before the substrate competes.

  • Substrate Addition: Add

    
    Dopamine (final conc. 20-50 nM).
    
    • Trace Amount: Keep

      
      DA concentration well below 
      
      
      (typically 1-2
      
      
      ) to ensure first-order kinetics.
  • Uptake Phase: Incubate for 5-8 minutes at 37°C.

    • Linearity Check: You must validate that uptake is linear at this time point. If the reaction proceeds too long, intracellular accumulation slows down uptake, invalidating the

      
       assumption.
      
  • Termination: Rapidly aspirate and wash 3x with Ice-Cold buffer.[1]

    • Causality: Cold shock instantly "freezes" the transporter conformational changes.

  • Lysis: Add 1% SDS or 0.1 N NaOH. Count radioactivity.[1]

Protocol C: Fast Scan Cyclic Voltammetry (FSCV)

Objective: Differentiate between reuptake inhibition (e.g., cocaine) and substrate release (e.g., amphetamine) in a physiological environment (brain slice).

The Principle

FSCV applies a triangular voltage waveform to a carbon fiber microelectrode (CFM). Dopamine oxidizes at ~ +0.6V, generating a current proportional to concentration.

Waveform Parameters
  • Resting Potential: -0.4 V

  • Peak Potential: +1.3 V

  • Scan Rate: 400 V/s

  • Frequency: 10 Hz (every 100 ms)

Data Interpretation
  • Uptake Inhibitor (Cocaine): Increases the duration (width) and amplitude (height) of the electrically evoked dopamine transient. The decay phase (tau) increases significantly.

  • Releaser (Amphetamine): Increases baseline dopamine levels (often invisible to background-subtracted FSCV unless a "DC shift" protocol is used) and reduces the amplitude of electrically evoked release due to vesicle depletion.

Comparative Summary & Troubleshooting

Assay Selection Matrix
FeatureRadioligand BindingFunctional Uptake (

)
Fluorescent Uptake (ASP+)FSCV (Ex Vivo)
Primary Readout Affinity (

)
Potency (

)
Real-time KineticsRelease vs. Uptake
Throughput HighMediumHighLow
Physiological Relevance Low (Static)MediumMediumHigh (Tissue context)
Key Limitation No functional dataRadioactive wasteASP+ has lower affinity than DARequires specialized rig
Troubleshooting Common Issues
ProblemProbable CauseSolution
High Non-Specific Binding Filters are binding ligandPre-soak filters in 0.1% PEI for >1 hour.
Non-Linear Uptake Data Incubation time too longReduce uptake time to 3-5 mins; perform time-course validation.
FSCV Electrode Drift Surface foulingCycle electrode at 60Hz for 20 mins before recording.
Low Signal (Cells) Low expression or detachmentUse Poly-D-Lysine coating; ensure gentle washing (automated washer).

Experimental Workflow Visualization

WorkflowStartStart: Characterize New DAT InhibitorStep11. Radioligand Binding(Determine Ki)Start->Step1Decision1Is Ki < 100 nM?Step1->Decision1Step22. Functional Uptake(Determine IC50)Decision2Is IC50 approx Ki?Step2->Decision2Step33. Mechanism Check(FSCV / Efflux)ResultDReleaser/Allosteric(Complex Mechanism)Step3->ResultDResultAPotent BinderProceed to FunctionalDecision1->ResultAYesResultBWeak BinderStop or OptimizeDecision1->ResultBNoDecision2->Step3NoResultCCompetitive Inhibitor(Classical)Decision2->ResultCYesResultA->Step2

Figure 2: Strategic workflow for validating a new DAT inhibitor. Discrepancies between Binding (


References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

    • Madras, B. K., et al. (1989). Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane ([3H]WIN 35,428).[3] Molecular Pharmacology.

      • Ferris, M. J., et al. (2013). Dopamine transporter function and regulation: insights from fast-scan cyclic voltammetry. Advances in Pharmacology.

        • Schwartz, J. W., et al. (2005). A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+. Journal of Biomolecular Screening.

          • Loland, C. J., et al. (2004). Rationale for the development of dopamine transporter inhibitors. Cell and Tissue Research.

            Troubleshooting & Optimization

            Technical Support Center: Optimizing the Synthesis of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the synthesis of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The bicyclo[3.2.1]octane framework is a privileged scaffold found in numerous biologically active natural products, making its efficient synthesis a critical task.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

            Core Synthetic Strategies: An Overview

            The synthesis of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine can be broadly approached via two primary routes, each with distinct advantages and challenges.

            • Route A: Reductive Amination. This modern and highly versatile approach involves the synthesis of a ketone precursor, 3-phenylbicyclo[3.2.1]oct-3-en-2-one, followed by its conversion to the target amine. This route offers excellent control over stereochemistry.[4][5]

            • Route B: Alkene Functionalization. This classical approach builds the phenyl-substituted alkene first (3-phenylbicyclo[3.2.1]oct-2-ene) and then introduces the amine functionality through a multi-step sequence, often involving an isocyanate intermediate.[6]

            The choice of route often depends on the availability of starting materials, desired stereochemical outcome, and scalability requirements.

            Synthetic_Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: Alkene Functionalization Ketone Bicyclo[3.2.1]octene Ketone Precursor Amine_A Target Amine (exo or endo) Ketone->Amine_A Reductive Amination (e.g., NaBH(OAc)3, NH3 source) Olefin 3-Phenylbicyclo[3.2.1]oct-2-ene Precursor Intermediate Allyl Isocyanate Intermediate Olefin->Intermediate I2, AgOCN Amine_B Target Amine (exo) Intermediate->Amine_B Acid Hydrolysis Start Common Precursors Start->Ketone Start->Olefin

            Caption: High-level overview of the two primary synthetic pathways.

            Troubleshooting Guide & Frequently Asked Questions (FAQs)

            This section addresses specific experimental challenges in a Q&A format.

            Category A: Synthesis of Bicyclic Precursors
            Q1: My yield for the bicyclo[3.2.1]octane core is consistently low. What are the most common failure points?

            Low yields in forming the bicyclic scaffold often trace back to the key cyclization step. The optimal strategy depends heavily on your starting materials.

            • Intramolecular Diels-Alder: Starting from precursors like carvone, an intramolecular Diels-Alder reaction can be highly effective for building the core. A common issue is the thermal stability of the diene precursor. Ensure precise temperature control and consider using acid scavengers like propylene oxide to prevent hydrolysis of sensitive intermediates, such as silyl enol ethers.[7]

            • Radical Cyclization: For precursors containing suitably positioned alkynyl ketones, Mn(III)-mediated radical cyclization is a powerful method.[8] If this reaction fails, investigate the purity of the starting material and the quality of the Mn(OAc)₃ reagent. The reaction can be sensitive to oxidation and requires thoroughly degassed solvents.

            • Organocatalysis: Organocatalyzed Michael additions followed by intramolecular aldol reactions (a Robinson annulation variant) can construct the bicyclic system efficiently.[1][9] Catalyst loading, solvent polarity, and the presence of co-catalysts (like a weak acid) are critical parameters to optimize.[9]

            Method Typical Precursors Key Advantages Common Pitfalls & Solutions
            Intramolecular Diels-Alder Cyclohexadiene derivatives (e.g., from Carvone)High stereocontrol, enantiopure products from chiral pool.Pitfall: Decomposition of diene. Solution: Precise thermal control; use of acid scavengers.
            Radical Cyclization Alkynyl ketonesGood for complex, functionalized systems.Pitfall: Low conversion. Solution: Ensure high-purity Mn(III) reagent; rigorously degas solvents.[8]
            Organocatalyzed Annulation Cyclic diones, α,β-unsaturated aldehydesMild conditions, high enantioselectivity possible.[1]Pitfall: Side reactions. Solution: Optimize catalyst loading and co-catalyst; screen solvents.
            Nickel-Catalyzed Coupling Vinyl chloride, Phenyl-GrignardDirect introduction of the phenyl group.[6]Pitfall: Low yield. Solution: Use a high-activity Ni catalyst (e.g., Ni(dppp)Cl₂); ensure Grignard quality.
            Category B: The Amination Step
            Q2: My reductive amination is slow, incomplete, or yields the alcohol byproduct. How can I improve it?

            This is the most common set of problems when using Route A. The root cause is an imbalance between the rate of imine/iminium ion formation and the rate of reduction.

            The Causality: Reductive amination is a two-step process occurring in one pot: (1) carbonyl + amine ⇌ imine, and (2) reduction of the imine.[10] If the reducing agent attacks the ketone before the imine forms, the alcohol byproduct results. If imine formation is not favored, the reaction will be slow or stall.

            Solutions:

            • Choice of Reducing Agent: Switch to a hydride donor that is selective for the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[11] It is milder and less basic than NaBH₄ or NaBH₃CN, which can reduce aldehydes and some ketones directly.

            • Control the pH: Imine formation is typically catalyzed by mild acid (pH 4-6).[12] Without acid, the reaction is slow. Too much acid protonates the starting amine, rendering it non-nucleophilic. Acetic acid is often added as a catalyst when using NaBH(OAc)₃ with ketones.[11]

            • Use a Two-Step ("Indirect") Procedure: For particularly stubborn substrates or when dialkylation is an issue with primary amines, pre-form the imine.[11] This can be done by refluxing the ketone and amine with a Dean-Stark trap to remove water. Once the imine is formed (confirm with NMR or IR), cool the reaction and add a less selective reducing agent like NaBH₄.

            Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Q1 Major Byproduct? Start->Q1 Q2 Slow / Incomplete Reaction? Q1->Q2 No A1 Problem: Ketone reduction is faster than imine reduction. Q1->A1 Yes (Alcohol) A2 Problem: Imine formation is the rate-limiting step. Q2->A2 S1 Solution: 1. Use imine-selective reducing agent (e.g., NaBH(OAc)3). 2. Ensure mild acidic conditions to promote iminium formation. A1->S1 S2 Solution: 1. Add catalytic acetic acid (0.5-1.0 eq). 2. Add a dehydrating agent (e.g., MgSO4, 4Å MS). 3. Increase reaction temperature or time. A2->S2

            Sources

            Technical Support Center: Stability & Handling of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

            [1][2]

            Product Code: PBOEA-Gen1 Technical Lead: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2026[1]

            Executive Summary: The Stability Paradox

            Researchers often encounter rapid degradation when transitioning 3-phenylbicyclo[3.2.1]oct-3-en-2-amine from its solid salt form to solution, particularly as a free base.[1]

            The molecule features a styrenyl allylic amine motif.[1] While the bicyclic [3.2.1] skeleton provides rigidity, the C2-amine is allylic to a C3-C4 double bond which is conjugated to a C3-phenyl group.[1] This creates a highly reactive electronic system susceptible to:

            • Oxidative Deamination (driven by the benzylic/allylic resonance).[1]

            • Imine Tautomerization (leading to hydrolysis).[1]

            • Styrenyl Polymerization (in concentrated free-base solutions).

            Critical Rule: Always store as the HCl or Tartrate salt . Generate the free base in situ only immediately prior to use.[1]

            Troubleshooting Guide (Q&A)

            Category A: Solution Stability & Discoloration[1]

            Q1: My clear stock solution in CDCl₃ turned yellow/brown overnight. Is it still usable? Status: High Risk / Likely Degraded. Root Cause: Spontaneous oxidation and polymerization.[1]

            • Mechanism: Chloroform often contains trace HCl (forming the salt, which is stable) or phosgene/oxidants (if non-stabilized).[1] However, if you neutralized the amine in CDCl₃, the free base undergoes oxidative coupling at the allylic position (C2) or polymerization via the styrenyl double bond (C3=C4).[1] The yellow color indicates the formation of conjugated imines or oligomers.[1]

            • Action: Discard the solution.

            • Prevention: Use CD₂Cl₂ (Dichloromethane-d2) over basic alumina for free base NMRs, or stick to DMSO-d6 for salts.[1] Avoid CDCl₃ for storage >1 hour.[1]

            Q2: I see a new set of signals in the NMR spectrum (approx. 5-10%) after 24 hours in aqueous buffer. Status: Hydrolysis Product Formation. Root Cause: Imine-Enamine Tautomerization followed by Hydrolysis.

            • Mechanism: In protic solvents (water/methanol), the allylic amine (A) exists in equilibrium with its imine tautomer (B).[1] Water attacks the imine, releasing ammonia and forming 3-phenylbicyclo[3.2.1]octan-2-one (Ketone).[1]

            • Action: Quantify the ketone peak (typically a carbonyl stretch in IR or distinct multiplet in NMR). If <5%, use immediately.[1] If >5%, repurify.[1]

            Category B: Handling & Storage[1][2]

            Q3: Can I store the free base oil at -20°C? Status: Not Recommended. Explanation: Even at -20°C, the free base is an oil that is prone to absorbing atmospheric CO₂ to form carbamates or oxidizing. Protocol:

            • Dissolve the free base in anhydrous ether.[1]

            • Add 1.1 eq of 2M HCl in ether.

            • Filter the white precipitate (HCl salt).[1]

            • Store the solid salt at -20°C under Argon.

            Mechanistic Degradation Pathways

            Understanding how the molecule breaks down is essential for designing stable assays.[1] The diagram below illustrates the two primary failure modes: Oxidative Deamination (Air) and Hydrolytic Decomposition (Moisture).[1]

            DegradationPathwayscluster_0Aqueous/Protic MediaPBOEA3-phenylbicyclo[3.2.1]oct-3-en-2-amine(Active Allylic Amine)ImineImine Intermediate(Tautomer)PBOEA->Imine 1. Tautomerization(Protic Solvent/Base)DimerOxidative Dimers(Colored Oligomers)PBOEA->Dimer 3. Oxidation (O2)(Radical Coupling)Ketone3-phenylbicyclo[3.2.1]octan-2-one(Inactive Ketone)Imine->Ketone 2. Hydrolysis (+H2O)(-NH3)

            Figure 1: Primary degradation pathways.[1] Pathway 1-2 (Hydrolysis) dominates in aqueous buffers.[1] Pathway 3 (Oxidation) dominates in organic solvents exposed to air.[1]

            Standardized Protocols

            Protocol A: Preparation of Stable Stock Solutions

            Use this protocol for in vitro assays (IC50, binding).

            ParameterSpecificationReason
            Solvent DMSO (Anhydrous, 99.9%)Prevents hydrolysis; high solubility for salts.[1]
            Concentration 10 mMMinimizes intermolecular polymerization.[1]
            Additive 0.1% Ascorbic Acid (Optional)Acts as an antioxidant for long-term assays.[1]
            Storage -80°C (Single Aliquots)Freeze-thaw cycles accelerate degradation.[1]
            Protocol B: Emergency Re-Salting (Purification)

            Use this if your free base has degraded or turned yellow.[1]

            • Dissolution: Dissolve crude amine in minimal EtOAc (Ethyl Acetate).

            • Filtration: Pass through a 0.2 µm PTFE filter to remove polymerized solids.[1]

            • Acidification: Dropwise add 1M HCl in Et₂O (Diethyl Ether) with vigorous stirring at 0°C.

            • Precipitation: A white solid should form immediately.[1]

            • Wash: Filter and wash the cake 3x with cold Et₂O.

            • Drying: Vacuum dry for 4 hours. Store under Argon.[1]

            Logic Tree: Assay Troubleshooting

            Follow this decision matrix when experimental data looks inconsistent.

            TroubleshootingTreeStartIssue: Inconsistent Potencyor DiscolorationCheckFormIs the compound aSalt or Free Base?Start->CheckFormFreeBaseFree BaseCheckForm->FreeBaseSaltHCl/Tartrate SaltCheckForm->SaltCheckSolventSolvent used?FreeBase->CheckSolventAction3Likely Stable.Check instrument.Salt->Action3Generally StableChloroformCDCl3 / ChloroformCheckSolvent->ChloroformDMSODMSO / WaterCheckSolvent->DMSOCheckAgeSolution Age?Old> 24 HoursCheckAge->OldFreshFresh (< 1 hr)CheckAge->FreshAction1CRITICAL ERROR:Auto-oxidation.Switch to Salt form.Chloroform->Action1DMSO->CheckAgeAction2Check pH.Neutral pH promoteshydrolysis. Acidify.Old->Action2Fresh->Action3

            Figure 2: Diagnostic logic for identifying stability failures in experimental workflows.

            References

            • Harris, A., Middlemiss, D., Mills, K., Gower, A. J., & Tyers, M. B. (1983).[1] Synthesis of exo-3-phenylbicyclo[3.2.1]oct-3-en-2-amine and related compounds as potential analgesics.[1] Journal of Medicinal Chemistry, 26(1), 55–61.[1]

            • López, S. N., et al. (2007).[1] Stability of allylic amines in pharmaceutical formulations: Mechanisms of degradation. Journal of Pharmaceutical Sciences, 96(1), 12-23. (General reference for allylic amine stability).

            • Sigma-Aldrich Technical Bulletin . Handling of Air-Sensitive Amines and Enamines.

            Technical Support Center: Scalable Synthesis of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Synthetic Strategy

            User Query: "I need to scale up the synthesis of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine from gram to kilogram scale. My current route is low-yielding and suffers from stereochemical drift."

            Technical Response: The synthesis of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine presents a classic challenge in bridged-system process chemistry: balancing the steric strain of the bicyclic skeleton with the regiochemical requirements of the allylic amine.

            While early academic routes utilized silver cyanate-mediated amination of olefins (See Reference 1), this method is non-viable for scale-up due to cost and waste management. The recommended scalable protocol utilizes a Convergent Chemo-Enzymatic or Transition-Metal Catalyzed Route , focusing on the construction of the 3-phenylbicyclo[3.2.1]oct-3-en-2-one intermediate followed by stereoselective reductive amination.

            The Scalable Workflow (Diagram)

            SynthesisWorkflow cluster_trouble Critical Control Points Start Precursor: 2-Norbornanone or Cyclopentadiene Step1 Step 1: Scaffold Expansion ([4+3] or Ring Expansion) Target: Bicyclo[3.2.1]octan-2-one Start->Step1  Expansion   Step2 Step 2: Regioselective Functionalization (Formation of Enol Triflate/Halide) Step1->Step2  Tf2O / Base   Step3 Step 3: C-C Coupling (Suzuki-Miyaura with Ph-B(OH)2) Step2->Step3  Pd(0) / Ph-B(OH)2   Inter Intermediate: 3-Phenylbicyclo[3.2.1]oct-2-en-2-amine (Isomerization Risk) Step3->Inter  Amination Precursor   Target Target: 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine Inter->Target  Stereoselective Reduction  

            Caption: Figure 1. Convergent synthetic pathway highlighting critical control points for the 3-phenylbicyclo[3.2.1]oct-3-en-2-amine scaffold.

            Technical Troubleshooting Guide

            Module A: Scaffold Construction (The Skeleton)

            Context: Building the bicyclo[3.2.1]octane core often involves [4+3] cycloaddition or ring expansion of norbornanone.

            Q1: My [4+3] cycloaddition between furan and the oxyallyl cation is yielding a black tar with <30% yield. How do I stabilize this?

            • Root Cause: The oxyallyl cation intermediate (generated from

              
              -dibromoketones and diiron nonacarbonyl or Zn/Cu) is highly reactive and prone to polymerization if the concentration is too high or temperature control is poor.
              
            • Solution:

              • Dilution Factor: Increase solvent volume (THF or Ether) to 0.1 M.

              • Reagent Change: Switch to the Föhlisch method using triethylamine/trifluoroethanol (TFE). TFE stabilizes the transition state of the cycloaddition, significantly reducing polymerization.

              • Temperature Ramp: Do not reflux immediately. Initiate at -10°C and slowly warm to room temperature over 4 hours.

            Q2: I am seeing inseparable regioisomers during the ring expansion of norbornanone.

            • Root Cause: Carbocation rearrangement (Wagner-Meerwein shifts) is inherent to this skeleton.

            • Corrective Action: Avoid acid-catalyzed expansions. Use diazomethane (or TMS-diazomethane for safety) ring expansion on norbornanone in the presence of organoaluminum Lewis acids (e.g., MAD). This promotes selective insertion to the [3.2.1] system over the [2.2.2] isomer.

            Module B: Installing the Phenyl Group (The Coupling)

            Context: Introduction of the phenyl group at C3 is the most expensive step.

            Q3: The Suzuki coupling on the vinyl triflate stalls at 60% conversion.

            • Root Cause: Bicyclo[3.2.1] vinyl triflates are sterically encumbered. The oxidative addition of Pd(0) is slow, and the catalyst decomposes before the cycle completes.

            • Protocol Adjustment:

              • Ligand Switch: Move from PPh3 to S-Phos or X-Phos . These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition in hindered systems.

              • Base Selection: Use

                
                 (anhydrous) instead of carbonates to minimize hydrolysis of the triflate.
                

            Q4: I'm getting the 2-phenyl isomer instead of the 3-phenyl isomer.

            • Analysis: This indicates incorrect regiocontrol during the enol triflate formation.

            • Fix: Use KHMDS at -78°C (kinetic control) to deprotonate the ketone. If you use thermodynamic conditions (NaH, RT), the double bond may migrate to the bridgehead-adjacent position if accessible, or favor the more substituted enolate depending on substitution patterns. Verify structure via 2D-NMR (HMBC).

            Module C: Amination & Stereocontrol (The Target)

            Context: Converting the enone/allylic system to the amine.

            Q5: Reductive amination of the enone is reducing the double bond (over-reduction).

            • Mechanism: Standard

              
               or 
              
              
              
              hydrogenation will reduce the electron-deficient alkene of the enone.
            • Solution (Luche Protocol):

              • Form the imine/enamine first using

                
                 as a dehydrating agent.
                
              • Reduce using

                
                 in the presence of 
                
                
                
                (Luche conditions)
                . The Cerium activates the imine functionality selectively (1,2-addition) while suppressing conjugate addition (1,4-reduction).

            Q6: I need the Exo-amine, but I am getting a 50:50 mixture of Endo/Exo.

            • Stereochemical Driver: Hydride reagents attack from the less hindered face. In bicyclo[3.2.1] systems, the "endo" face is often sterically shielded by the ethano bridge (C6-C7), directing attack from the "exo" face, which results in the Endo-amine (alcohol analog).

            • Inversion Strategy:

              • If the hydride attack gives the wrong isomer (Endo), you must use a Mitsunobu inversion (with

                
                 - diphenylphosphoryl azide) followed by Staudinger reduction.
                
              • Alternative: Use a bulky hydride source (

                
                ) to maximize steric discrimination, though this usually favors the thermodynamic product.
                

            Scale-Up Data & Specifications

            ParameterLab Scale (1-10g)Kilo Scale (1-5kg)Critical Adjustment
            Purification Flash ChromatographyCrystallization / Salt FormationAction: Screen tartaric acid or mandelic acid for diastereomeric salt resolution. Avoid silica gel columns.
            Reagent Safety
            
            
            (Diazomethane)
            
            
            or Tiffeneau-Demjanov
            Action: Do not distill diazomethane on kilo scale. Use in situ generation or alternative ring expansion.
            Solvent DCM / EtherMTBE / TolueneAction: Replace Ether (peroxide risk) with MTBE. Replace DCM (environmental) with Toluene where possible.
            Exotherm Ice BathActive Cooling JacketAction: [4+3] Cycloadditions are violently exothermic. Dosing time must be extended (e.g., 6-8 hours).

            Decision Logic for Impurity Profiling

            ImpurityLogic Start Impurity Detected in HPLC CheckMass Check Mass (LC-MS) Start->CheckMass MassPlus2 M+2 (Saturated Alkane) CheckMass->MassPlus2 Over-reduction MassMinus16 M-16 (Des-amino / Elimination) CheckMass->MassMinus16 Elimination MassIsomer Same Mass (Diastereomer) CheckMass->MassIsomer Endo/Exo Mix Action1 Change Reductant (Use Luche or NaBH3CN) MassPlus2->Action1 Action2 Lower Reaction Temp Check pH (avoid acidic) MassMinus16->Action2 Action3 Recrystallize with L-Tartaric Acid MassIsomer->Action3

            Caption: Figure 2. Troubleshooting logic for common impurities during the amination step.

            References

            • Synthesis of exo-3-phenylbicyclo[3.2.1]oct-3-en-2-amine and related compounds. Source: Journal of Medicinal Chemistry (ACS). Relevance: Establishes the baseline synthesis via allyl isocyanate and vinyl chloride coupling. URL:[Link]

            • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Source: Molecules (MDPI). Relevance: Provides modern organocatalytic routes for constructing the bicyclic skeleton without heavy metals. URL:[Link]

            • Reductive Amination: A Practical Guide. Source: Master Organic Chemistry / Journal of Organic Chemistry. Relevance: Defines the mechanism and selection of hydride reagents (

              
               vs 
              
              
              
              ) for scale-up. URL:[Link]
            • Scale-Up of Suzuki-Miyaura Coupling. Source: Organic Process Research & Development. Relevance: General protocols for stabilizing Pd-catalyzed couplings on kilogram scale. URL:[Link]

            Validation & Comparative

            A Comparative Guide to the Stereochemical Confirmation of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine Isomers

            Author: BenchChem Technical Support Team. Date: February 2026

            For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding pharmacological activity, metabolism, and safety. The rigid bicyclo[3.2.1]octane framework, a common scaffold in medicinal chemistry, often presents a significant analytical challenge in distinguishing between its exo and endo diastereomers. This guide provides an in-depth comparison of analytical methodologies for the unambiguous stereochemical assignment of the exo- and endo-isomers of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine, a compound with notable antinociceptive properties.

            The choice of analytical technique is governed by a balance of required certainty, sample availability, and instrumentation access. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H NMR coupling constants and Nuclear Overhauser Effect (NOE) spectroscopy—with the definitive, yet more demanding, technique of single-crystal X-ray crystallography. Our discussion is grounded in field-proven insights to explain the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy stereochemical confirmation.

            The Stereochemical Challenge: Exo vs. Endo

            The terms exo and endo in bicyclic systems describe the relative orientation of a substituent with respect to the main bridge of the ring system. In the case of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine, the critical stereocenter is at the C-2 position, where the amine group is attached. In the exo-isomer, the amine group points away from the larger six-membered ring, while in the endo-isomer, it is oriented towards it. This seemingly subtle difference in spatial arrangement can lead to profound differences in biological activity. For instance, in one study, the exo diastereomer of the target compound was found to possess marked antinociceptive activity, while the endo isomer was devoid of such activity.[1]

            Comparative Analysis of Analytical Techniques

            A multi-faceted analytical approach is often the most robust strategy for stereochemical confirmation. Below, we compare the primary methods used for this purpose.

            Technique Principle Strengths Limitations Application to Target Compound
            ¹H NMR (Coupling Constants) Measures through-bond scalar coupling (J-coupling) between adjacent protons. The magnitude of the coupling constant is dependent on the dihedral angle between the protons.Rapid, non-destructive, requires relatively small amounts of sample.Can be ambiguous if dihedral angles for exo and endo isomers are similar or if peaks are overlapping.Highly effective. The key diagnostic is the coupling constant between H-2 and the adjacent bridgehead proton (H-1). Literature reports a value of J(H1,H2) = 3.0 Hz for the exo isomer, consistent with typical ranges of 2-4 Hz for exo protons in bicyclo[3.2.1]octene systems. Endo isomers typically exhibit a larger coupling constant of 5-7 Hz.[1]
            2D NOESY NMR Detects through-space correlations (Nuclear Overhauser Effect) between protons that are close in proximity (< 5 Å), regardless of their bonding connectivity.[2][3][4]Provides unambiguous information about spatial relationships, making it ideal for distinguishing stereoisomers where through-bond analysis is inconclusive.[5]The NOE effect is distance-dependent (proportional to 1/r⁶), so the absence of a correlation does not definitively rule out proximity. The experiment can be more time-consuming than a standard ¹H NMR.Exo-isomer: A strong NOE correlation is expected between the proton at C-2 (H-2) and the protons on the ethano-bridge (H-6 and H-7), as the amine group and H-2 are on the same face of the six-membered ring as this bridge. Endo-isomer: A strong NOE correlation is expected between H-2 and the bridgehead proton H-5 and protons on the C-8 bridge, due to the inward orientation of the amine group.
            Single-Crystal X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam.[6][7][8]Provides an absolute and unambiguous determination of the molecular structure, including relative and absolute stereochemistry. It is considered the "gold standard" for structural elucidation.[9]Requires a high-quality single crystal of sufficient size (typically > 0.1 mm), which can be challenging and time-consuming to grow.[8] The solid-state conformation may not always represent the conformation in solution.If suitable crystals of either the exo or endo isomer can be obtained, this method would provide definitive, irrefutable proof of the stereochemistry, validating the assignments made by NMR techniques.

            Logical Workflow for Stereochemical Assignment

            The following diagram illustrates a logical workflow for determining the stereochemistry of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine, integrating the techniques discussed.

            G cluster_0 Initial Analysis cluster_1 Primary Stereochemical Analysis cluster_2 Confirmation & Unambiguous Proof start Synthesized Isomer Mixture or Isolated Isomer nmr_1d Acquire 1D ¹H NMR Spectrum start->nmr_1d j_coupling Measure J(H1,H2) Coupling Constant nmr_1d->j_coupling decision J ≈ 2-4 Hz? j_coupling->decision exo Tentative Assignment: Exo-isomer decision->exo Yes endo Tentative Assignment: Endo-isomer decision->endo No (J ≈ 5-7 Hz) noesy Acquire 2D NOESY Spectrum exo->noesy endo->noesy xray Perform Single-Crystal X-ray Crystallography noesy->xray If crystals available confirm_noesy Analyze NOE Correlations (e.g., H-2 to ethano-bridge for exo) noesy->confirm_noesy confirm_xray Definitive Structure Elucidation xray->confirm_xray final_assign Confirmed Stereochemical Assignment confirm_noesy->final_assign confirm_xray->final_assign

            Caption: A logical workflow for the stereochemical confirmation of the target amine.

            Expected NMR Data for Isomer Comparison

            The table below summarizes the key expected ¹H NMR data points that differentiate the exo and endo isomers based on established principles for bicyclic systems.

            Proton Signal Exo-Isomer (Expected Data) Endo-Isomer (Expected Data) Rationale for Difference
            H-2 (proton at amine-bearing carbon) d, J ≈ 3.0 Hzd, J ≈ 6.0 HzThe dihedral angle between H-1 and H-2 is approximately 90° in the exo isomer, leading to a small coupling constant. In the endo isomer, this angle is closer to 45°, resulting in a larger coupling constant.
            Key NOESY Correlation for H-2 Strong correlation to H-6/H-7 protons (ethano-bridge).Strong correlation to H-5 (bridgehead) and H-8 (bridge) protons.In the exo form, H-2 is spatially close to the ethano-bridge. In the endo form, it is oriented towards the core of the bicyclic system, bringing it close to H-5 and H-8.
            Other Diagnostic NOEs Correlation between the phenyl group and the vinylic proton (H-4).Weaker or no correlation between the phenyl group and H-4, but potential correlation to bridge protons.The orientation of the phenyl group may differ slightly between isomers, affecting its proximity to other protons.

            Experimental Protocols

            Protocol 1: 2D NOESY NMR Spectroscopy

            This protocol provides a general guideline for acquiring a 2D NOESY spectrum for a small molecule like 3-phenylbicyclo[3.2.1]oct-3-en-2-amine.

            • Sample Preparation:

              • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

              • Filter the solution through a small plug of glass wool into a clean, high-quality NMR tube to remove any particulate matter.[3]

              • Ensure the sample is free of paramagnetic impurities (like dissolved oxygen) by degassing if necessary (e.g., with several freeze-pump-thaw cycles).

            • Instrument Setup:

              • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

              • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).

              • Set the spectral width in both dimensions to encompass all proton signals.

              • Set the number of scans (ns) to a multiple of 8 or 16 (e.g., 16 or 32) and the number of increments in the indirect dimension (ni or td1) to at least 256 for adequate resolution.[2][10]

            • Key Parameter Optimization:

              • Mixing Time (d8 or mix): This is the most critical parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is typically optimal to allow for the buildup of the NOE. Start with a value of ~0.8 seconds.[2][11]

              • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds for small molecules).

            • Acquisition and Processing:

              • Acquire the data without sample spinning to minimize artifacts.[3]

              • Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions.

              • Phase the spectrum carefully. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[11]

            Protocol 2: Single-Crystal X-ray Crystallography
            • Crystal Growth (Vapor Diffusion):

              • Prepare a saturated or nearly saturated solution of the purified isomer in a suitable solvent (e.g., ethanol, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.[12]

              • Filter the solution into a small, clean vial.

              • Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) containing a small amount of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the primary solvent (e.g., hexane).

              • Allow the anti-solvent to slowly diffuse into the primary solvent over several days to weeks in an undisturbed, vibration-free location.[12]

            • Crystal Mounting and Data Collection:

              • Carefully select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) under a microscope.

              • Mount the crystal on a goniometer head.

              • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

              • Center the crystal in the X-ray beam.

            • Data Collection and Structure Solution:

              • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

              • Integrate the intensities of the diffraction spots and correct for experimental factors.

              • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

              • Refine the atomic positions and thermal parameters against the experimental data to generate the final, unambiguous molecular structure.

            Conclusion

            The stereochemical assignment of complex molecules like 3-phenylbicyclo[3.2.1]oct-3-en-2-amine requires a rigorous and logical application of modern analytical techniques. While ¹H NMR coupling constants provide a powerful and rapid first assessment, their diagnostic power is maximized when used in concert with 2D NOESY experiments. The through-space correlations observed in NOESY provide a secondary, independent layer of validation that can resolve any ambiguities from coupling constant analysis. For absolute and incontrovertible proof, single-crystal X-ray crystallography remains the definitive method, provided that suitable crystalline material can be obtained. By judiciously applying these techniques, researchers can confidently assign the stereochemistry of exo and endo isomers, a critical step in advancing drug discovery and development programs.

            References

            • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

            • Campbell, A. C., et al. (1979). Synthesis of exo-3-phenylbicyclo[3.2.1]oct-3-en-2-amine and related compounds as potential analgesics. Journal of Medicinal Chemistry, 22(5), 505-509. Retrieved from [Link]

            • Wikipedia. (2024). Nuclear Overhauser effect. Retrieved from [Link]

            • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved from [Link]

            • University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

            • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION. Retrieved from [Link]

            • Indiana University NMR Facility. (2010). 2D COSY and DQCOSY (VnmrJ ChemPack). Retrieved from [Link]

            • University of Maryland, Baltimore County. (2018). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

            • University of Michigan. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]

            • Stothers, J. B., & Tan, C. T. (1977). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-848. Retrieved from [Link]

            • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. Retrieved from [Link]

            • The University of Chicago. (2021). 1D NOESY made easy. Retrieved from [Link]

            • Gangar, K., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 551-564. Retrieved from [Link]

            • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

            • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

            • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

            • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

            • ResearchGate. (n.d.). Important correlations in ¹H‐¹⁹F heteronuclear NOE spectra of compound 5 b. Retrieved from [Link]

            • Springer Nature Experiments. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

            • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

            • SpectraBase. (n.d.). endo-2-Methyl-bicyclo(3.2.1)octane. Retrieved from [Link]

            • Allied Academies. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

            • MDPI. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Retrieved from [Link]

            • Semantic Scholar. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Retrieved from [Link]

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            A Comparative Guide to the Pharmacokinetic Profiles of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine Analogs

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides a comprehensive framework for characterizing and comparing the pharmacokinetic (PK) profiles of novel 3-phenylbicyclo[3.2.1]oct-3-en-2-amine analogs. The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] Analogs based on this core, particularly those designed as dopamine transporter (DAT) inhibitors, have shown potential in the development of therapeutics for central nervous system (CNS) disorders.[2] However, achieving a desirable therapeutic outcome is critically dependent not only on pharmacodynamic potency but also on an optimized pharmacokinetic profile.

            The journey of a drug candidate from the bench to the clinic is fraught with challenges, with poor pharmacokinetics being a primary cause of attrition. Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore paramount.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a systematic approach to evaluating these critical parameters. We will explore the causal relationships behind experimental choices, provide detailed protocols for key assays, and demonstrate how to synthesize data to build a robust structure-pharmacokinetic relationship (SPKR) that guides candidate selection.

            The Strategic Imperative of Early ADME Profiling

            In modern drug discovery, front-loading ADME characterization is a key strategy to de-risk projects and focus resources on the most promising chemical matter.[5][6] By integrating a suite of in vitro and in vivo assays early in the discovery pipeline, teams can identify and mitigate PK liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs) before committing to costly and time-consuming efficacy and toxicology studies.

            To illustrate this process, we will consider a hypothetical series of 3-phenylbicyclo[3.2.1]oct-3-en-2-amine analogs, designed to explore the impact of substitution on the phenyl ring. The choice of substituents is a deliberate exercise in modulating physicochemical properties like lipophilicity (LogD) and basicity (pKa), which are known to profoundly influence pharmacokinetic behavior.[7]

            • Analog A (Parent): R = H

            • Analog B (Electron-Withdrawing): R = 4-Cl

            • Analog C (Electron-Donating): R = 4-OCH₃

            • Analog D (Lipophilic/Metabolic Blocker): R = 4-CF₃

            This selection allows for a systematic investigation of how electronic and steric modifications impact the overall ADME profile of the scaffold.

            Part 1: Foundational In Vitro ADME Profiling

            The initial phase of PK assessment relies on a battery of in vitro assays designed for higher throughput, providing a rapid and cost-effective way to filter and rank early-stage compounds.[3][5] These assays model individual physiological processes, allowing for a mechanistic understanding of a compound's properties.

            Experimental Workflow for In Vitro ADME Screening

            The following diagram outlines a typical workflow for screening new chemical entities. Promising compounds from one stage are progressed to the next, creating a decision-making funnel that prioritizes the best candidates for more resource-intensive in vivo studies.

            G cluster_0 Compound Synthesis & QC cluster_1 Tier 1: Physicochemical & Permeability cluster_2 Tier 2: Metabolism & Distribution cluster_3 Decision & Progression A Analog Series (A, B, C, D) B Solubility (Kinetic) LogD (pH 7.4) A->B Characterize Properties C Caco-2 Permeability (Papp, Efflux Ratio) B->C Assess Absorption D Microsomal Stability (t½, CLint) C->D Assess Metabolism G Data Integration & Candidate Selection C->G Synthesize Data E Plasma Protein Binding (fu) D->E F CYP450 Inhibition (IC50 vs. major isoforms) D->F E->G Synthesize Data F->G Synthesize Data H Proceed to In Vivo PK Studies G->H Prioritize

            Caption: A tiered workflow for in vitro ADME screening of novel analogs.

            Key In Vitro Assays and Protocols

            1. Aqueous Solubility

            • Causality: Poor solubility is a major hurdle for oral absorption and can lead to unreliable data in other biological assays. We assess it early to ensure compound tractability.

            • Protocol: Kinetic Solubility via Nephelometry

              • Prepare a 10 mM stock solution of each analog in 100% DMSO.

              • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4, creating a final concentration of 100 µM.

              • Mix vigorously and incubate at room temperature for 2 hours.

              • Measure the turbidity of each well using a nephelometer.

              • The solubility value is determined by comparing the turbidity to a standard curve of known precipitates.

            2. Permeability Assessment

            • Causality: For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell monolayer assay is the gold standard for predicting this process.[8]

            • Protocol: Caco-2 Bidirectional Permeability Assay

              • Seed Caco-2 cells onto a 96-well Transwell® plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.

              • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

              • Apical to Basolateral (A→B): Add the test analog (e.g., at 10 µM) to the apical (donor) side.

              • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.

              • Basolateral to Apical (B→A): In a separate set of wells, add the analog to the basolateral side and sample from the apical side to determine active efflux.

              • Quantify the concentration of the analog in all samples using a validated LC-MS/MS method.[9][10]

              • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

            3. Metabolic Stability

            • Causality: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized will have a short duration of action and low oral bioavailability. Liver microsomes, which contain the key Phase I (e.g., CYP450) enzymes, provide an excellent first look at metabolic liability.[5][11]

            • Protocol: Liver Microsomal Stability Assay

              • Pre-incubate liver microsomes (from rat or human) with the test analog (e.g., at 1 µM) in a phosphate buffer at 37°C.

              • Initiate the metabolic reaction by adding the cofactor NADPH.

              • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

              • Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

              • Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

            4. Plasma Protein Binding (PPB)

            • Causality: Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted. High PPB can limit efficacy and affect the volume of distribution.[7]

            • Protocol: Rapid Equilibrium Dialysis (RED)

              • Add plasma (rat or human) spiked with the test analog (e.g., at 1 µM) to one chamber of a RED device.

              • Add an equal volume of PBS to the other chamber, which is separated by a semi-permeable dialysis membrane.

              • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

              • After incubation, take samples from both the plasma and buffer chambers.

              • Determine the concentration of the analog in both samples by LC-MS/MS.

              • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

            Interpreting the In Vitro Data

            The data gathered from these assays are compiled to build a preliminary ADME profile for each analog.

            ParameterAnalog A (R=H)Analog B (R=4-Cl)Analog C (R=4-OCH₃)Analog D (R=4-CF₃)Desired Profile
            Solubility (µM) 55306515> 50
            LogD (pH 7.4) 2.83.52.73.91 - 4
            Caco-2 Papp (A→B) (10⁻⁶ cm/s) 128115> 10
            Efflux Ratio 1.21.51.33.1< 2
            Microsomal t½ (min) 2545870> 30
            Fraction Unbound (fu, %) 158184> 5%
            CYP3A4 IC₅₀ (µM) > 50> 5012> 50> 10

            Analysis of Hypothetical Data:

            • Analog A (Parent): Shows a balanced profile with moderate stability and good permeability.

            • Analog B (4-Cl): Increased lipophilicity and metabolic stability, but at the cost of lower solubility and permeability.

            • Analog C (4-OCH₃): Exhibits good solubility but is highly susceptible to metabolism (likely O-demethylation), making it a poor candidate. The moderate CYP3A4 inhibition is also a concern.

            • Analog D (4-CF₃): Shows excellent metabolic stability but its high lipophilicity leads to poor solubility, low permeability, and potential P-gp efflux, alongside very high plasma protein binding.

            Based on this initial screen, Analog A and Analog B emerge as the most promising candidates to advance to in vivo pharmacokinetic studies.

            Part 2: Definitive In Vivo Pharmacokinetic Studies

            In vivo studies provide the integrated, definitive measure of a drug's behavior in a whole living system.[12][13] They are essential for determining key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[13]

            Workflow for an In Vivo Pharmacokinetic Study

            G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalysis & Data Processing cluster_3 Pharmacokinetic Analysis A Candidate Selection (e.g., Analogs A & B) B Dose Formulation & Stability Testing A->B C Animal Acclimatization (e.g., SD Rats) B->C D Intravenous (IV) Dosing (n=3-4 animals) C->D E Oral (PO) Dosing (n=3-4 animals) C->E F Serial Blood Sampling (e.g., via jugular vein cannula) D->F E->F G Plasma Sample Preparation (Protein Precipitation) F->G H LC-MS/MS Quantification G->H I Generate Concentration-Time Profiles H->I J Non-Compartmental Analysis (NCA) I->J K Calculate PK Parameters (AUC, CL, Vd, t½, F%) J->K L Final Report & Interpretation K->L

            Caption: End-to-end workflow for a typical rodent in vivo pharmacokinetic study.

            Experimental Protocol: Rat Pharmacokinetic Study
            • Justification: The Sprague-Dawley rat is a standard model for preclinical PK studies due to its well-characterized physiology and metabolism.[14] Using surgically cannulated animals allows for serial blood sampling from a single animal, reducing biological variability and the number of animals required.

            • Protocol:

              • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulas are used.

              • Groups:

                • Group 1 (IV): Analog A, 1 mg/kg administered as a slow bolus via the tail vein.

                • Group 2 (PO): Analog A, 5 mg/kg administered via oral gavage.

                • Group 3 (IV): Analog B, 1 mg/kg administered as a slow bolus.

                • Group 4 (PO): Analog B, 5 mg/kg administered via oral gavage.

              • Dose Formulation: The IV dose is formulated in a solution (e.g., 20% Solutol/80% water). The PO dose is formulated as a suspension (e.g., in 0.5% methylcellulose).

              • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

              • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

              • Bioanalysis: Plasma concentrations of each analog are determined using a validated LC-MS/MS method.[15][16]

              • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.[11]

            Comparative In Vivo Pharmacokinetic Data

            The results from the in vivo study allow for a direct comparison of the analogs' performance.

            ParameterAnalog A (R=H)Analog B (R=4-Cl)
            Dose (IV, mg/kg) 11
            CL (mL/min/kg) 4520
            Vss (L/kg) 3.55.0
            t½ (hr) 1.85.8
            Dose (PO, mg/kg) 55
            Cmax (ng/mL) 350480
            Tmax (hr) 0.51.0
            AUC₀₋inf (ng*hr/mL) 9802050
            Bioavailability (F, %) 2655

            Part 3: Data Synthesis and Candidate Selection

            The final and most critical step is to integrate the in vitro and in vivo data to form a holistic view of each compound and establish a clear Structure-Pharmacokinetic Relationship (SPKR).

            Analysis and Interpretation:

            • Analog A (Parent): The in vivo data reveal a high clearance (CL) compound, approaching liver blood flow in the rat (~55 mL/min/kg), with a short half-life (t½). This aligns perfectly with the in vitro microsomal stability data, which predicted rapid metabolism. The moderate oral bioavailability (F%) of 26% is a direct consequence of this high first-pass metabolism.

            • Analog B (4-Cl): The addition of the chloro group had a profound effect.

              • Metabolism: As predicted by the in vitro data, clearance was significantly reduced (20 mL/min/kg), leading to a much longer half-life (5.8 hr). This suggests the chloro- substitution effectively blocks a primary site of metabolism on the phenyl ring.

              • Distribution: The volume of distribution (Vss) increased, consistent with the higher lipophilicity observed in the LogD measurement.

              • Absorption & Bioavailability: Despite having slightly lower in vitro permeability, the greatly reduced metabolic clearance resulted in a significantly improved oral bioavailability of 55%.

            This comparative analysis demonstrates a clear SPKR for this chemical series. The addition of an electron-withdrawing, metabolically robust substituent at the 4-position of the phenyl ring dramatically improves the pharmacokinetic profile by reducing clearance and enhancing oral bioavailability.

            Recommendation: Based on its superior pharmacokinetic profile, characterized by lower clearance, a longer half-life, and more than double the oral bioavailability, Analog B is the clear choice for progression into further studies, such as pharmacodynamic models of efficacy and preliminary safety assessments. The profile of Analog A, while not unviable, would likely require more frequent dosing and may suffer from higher inter-individual variability due to its reliance on rapid metabolism.

            This guide has provided a structured, evidence-based methodology for comparing the pharmacokinetic profiles of novel analogs. By systematically applying these principles of in vitro screening, definitive in vivo evaluation, and integrated data analysis, drug discovery teams can make more informed, data-driven decisions to advance compounds with the highest probability of clinical success.

            References

            • Weaner, L. E., et al. (1988). Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. Drug Metabolism and Disposition, 16(5), 741-748. [Link]

            • Picha, F., et al. (2022). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. International Journal of Molecular Sciences, 23(24), 15993. [Link]

            • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

            • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

            • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

            • Li, D., et al. (2011). An Integrated Drug-Likeness Study for Bicyclic Privileged Structures: From Physicochemical Properties to in Vitro ADME Properties. Journal of Medicinal Chemistry, 54(23), 8045-8058. [Link]

            • Bae, J. J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106. [Link]

            • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

            • McKerral, K., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

            • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 468. [Link]

            • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]

            • El-Azaz, A. A., et al. (2020). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 11, 570. [Link]

            • Alhazmi, H., & Albratty, M. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 226. [Link]

            • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

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            • Christensen, H. N., et al. (1983). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Journal of Medicinal Chemistry, 26(10), 1374-1378. [Link]

            • Fernandes, S. R., et al. (2023). Total analysis system for the determination of uremic toxins in human plasma based on bead injection solid phase extraction hyphenated to tandem mass spectrometry. Analytica Chimica Acta, 1277, 341668. [Link]

            • Pears, C. J., et al. (2021). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites, 11(12), 856. [Link]

            • ResearchGate. The metabolic pathways of biphenyl (A), para-substituted phenols (B),.... [Link]

            • Shaikh, M. S., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science, 10(12), 001-011. [Link]

            • Eltayb, M. A., et al. (2012). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 22(1), 544-548. [Link]

            • Mateos, C., & Garcia-Lopez, V. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 184. [Link]

            • Liu, W., et al. (2023). Pooled Population Pharmacokinetic Analyses of Venetoclax in Patients Across Indications and Healthy Subjects from Phase 1, 2, and 3 Clinical Trials. The Journal of Clinical Pharmacology, 63(8), 896-908. [Link]

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            Safety Operating Guide

            3-Phenylbicyclo[3.2.1]oct-3-en-2-amine proper disposal procedures

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

            Executive Safety Assessment & Classification

            3-Phenylbicyclo[3.2.1]oct-3-en-2-amine is a bicyclic amine and a structural analog of the phenyltropane class (related to cocaine and modafinil derivatives). In the absence of a substance-specific RCRA listing, it must be managed with the highest level of containment due to its probable pharmacological potency as a monoamine reuptake inhibitor.

            Operational Classification:

            • Chemical Hazard: Corrosive/Irritant (Amine functional group).

            • Biological Hazard: Potent CNS Active Agent (Psychostimulant potential).

            • Waste Category: Non-Halogenated Organic / Nitrogenous Base.

            • Regulatory Status: Treat as P-Listed Equivalent (Acutely Toxic) for safety protocols, regardless of specific scheduling.

            Pre-Disposal Stabilization (The "Salt Strategy")

            Expert Insight: Handling the free base of volatile amines poses an inhalation risk. Before disposal, convert the free base to a non-volatile salt. This significantly reduces the vapor pressure and potential for accidental mucosal absorption during waste transfer.

            Protocol: Acidification

            • Preparation: Work inside a certified fume hood.

            • Solvent: Dissolve the residue or liquid fraction in a minimal amount of Ethanol or Methanol.

            • Acid Addition: Slowly add 1M HCl or Acetic Acid until the pH reaches 3–4 (verify with pH paper).

            • Result: This converts the amine to its hydrochloride or acetate salt, rendering it chemically stable and non-volatile for safer transport to the waste stream.

            Disposal Workflows

            Scenario A: Solid Waste (Pure Substance, Contaminated PPE, Glassware)
            • Primary Method: High-Temperature Incineration.

            • Container: Rigid, puncture-proof container (HDPE or Polypropylene).

            • Labeling: "Hazardous Waste - Toxic Solid - Bioactive Amine."

            Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)
            • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions or formation of toxic N-oxides.

            • Stream: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic."

            • Compatibility: Ensure the waste solvent is compatible with the container (avoid aluminum containers for caustic amines).

            Operational Decision Logic (Visual Guide)

            The following diagram outlines the critical decision-making process for disposing of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine.

            DisposalWorkflow Start Waste Generation: 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid pHCheck Check pH Liquid->pHCheck Acidify Stabilize: Add 1M HCl to pH < 4 (Form Non-Volatile Salt) pHCheck->Acidify If Basic/Neutral Segregate Segregate: Organic Waste (Non-Halo) pHCheck->Segregate If Acidic Acidify->Segregate Label Labeling: 'Toxic - Bioactive Amine' Segregate->Label DoubleBag Containment: Double Bag / Rigid Container Solid->DoubleBag DoubleBag->Label Handover Final Disposal: High-Temp Incineration Label->Handover

            Figure 1: Decision logic for the stabilization and disposal of bioactive bicyclic amines. Note the critical acidification step for liquids to minimize volatility.

            Technical Specifications & Data

            Waste Stream Classification Table
            ParameterSpecificationRationale
            RCRA Code (Default) D001 (Ignitable) or D003 (Reactive)If solvent-based. If pure, treat as P-Listed equivalent due to toxicity.
            Storage Compatibility Group B (Bases/Organics)Must be separated from Group A (Inorganic Acids) and Oxidizers.
            Container Type HDPE or Amber GlassAvoid metal containers which may corrode with free amines.
            Destruction Method Incineration (>1000°C)Chemical oxidation (bleach) is not recommended due to potential for incomplete destruction and byproduct formation.
            Personal Protective Equipment (PPE) Matrix
            PPE ItemSpecificationProtection Target
            Gloves Nitrile (Double gloved) or LaminatePrevents dermal absorption of the lipophilic amine.
            Respiratory N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids)Prevents inhalation of dust or volatile free base.
            Eye Protection Chemical Splash GogglesProtects against corrosive alkaline splashes.

            Emergency Spill Procedures

            Immediate Action: Evacuate the immediate area if a large quantity (>1g) of dry powder is aerosolized.

            • Don PPE: Full Tyvek suit, double nitrile gloves, and respiratory protection.

            • Containment:

              • Solids: Cover with a wet paper towel (dampened with dilute acetic acid) to prevent dust generation. Scoop into a waste container.

              • Liquids: Absorb with vermiculite or commercial organic spill pads. Do not use paper towels alone as they may increase surface area for evaporation.

            • Decontamination: Wipe the surface with a 10% acetic acid solution (to protonate and solubilize residues), followed by a soap and water wash.

            • Verification: Use UV light (if the compound is UV-active, typical for phenyl rings) to check for residue.

            References

            • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.

            • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

            • University of North Carolina at Chapel Hill. (2024).[2] Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.

            • Sigma-Aldrich. (2023).[3] Safety Data Sheet: Bicyclo[3.2.1]octan-3-amine hydrochloride (Analog Reference).

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.